
Plazomicin
描述
Plazomicin is a next-generation aminoglycoside antibiotic derived from sisomicin, engineered to overcome resistance mechanisms prevalent in multidrug-resistant (MDR) Gram-negative pathogens. Its molecular formula is C25H48N6O10 (molecular weight: 592.68) . Structurally, this compound lacks the 3’-OH and 4’-OH groups present in traditional aminoglycosides, rendering it resistant to most aminoglycoside-modifying enzymes (AMEs) . It is administered intravenously once daily .
This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other aminoglycosides. However, its modifications confer stability against AMEs such as acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH) . A critical limitation is its inactivity against 16S rRNA methyltransferase-producing bacteria, which alter the ribosomal target site .
准备方法
帕拉米星由西索米星合成,西索米星是一种氨基糖苷类抗生素。制备过程涉及以下几个步骤:
烯丙基氨基的保护: 以西索米星为起始原料,使用HONB-PNZ保护烯丙基氨基。
硅烷化: 将保护后的化合物与六甲基二硅氮烷反应,形成完全保护的硅烷化化合物。
酰化: 硅烷化化合物用活性酯酰化。
选择性脱保护: 选择性去除保护基PNZ。
缩合: 将该化合物与叔丁基二甲基硅烷保护的2-羟基乙醛缩合。
还原和脱保护: 该化合物经还原和脱保护,然后通过树脂柱分离,得到最终产物.
化学反应分析
科学研究应用
帕拉米星在科学研究中有多种应用:
化学: 它被用作模型化合物来研究氨基糖苷类的合成和修饰。
生物学: 帕拉米星被用于研究细菌耐药机制和新型抗生素的疗效。
作用机制
帕拉米星通过与细菌30S核糖体亚基结合发挥抗菌作用,从而抑制蛋白质合成。 这种结合会干扰mRNA翻译的保真度,导致产生错误的蛋白质,最终导致细菌死亡 。 帕拉米星被设计成避开氨基糖苷修饰酶,而氨基糖苷修饰酶是细菌中常见的耐药机制 .
相似化合物的比较
Plazomicin is compared to traditional aminoglycosides (e.g., amikacin, gentamicin, tobramycin) and newer agents (e.g., ceftazidime-avibactam, meropenem-vaborbactam) in terms of antimicrobial activity, resistance mechanisms, and clinical efficacy.
Antimicrobial Activity
Table 1: In Vitro Activity Against Key Pathogens (MIC90 Values in mg/L)
Pathogen | This compound | Amikacin | Gentamicin | Tobramycin |
---|---|---|---|---|
Enterobacteriaceae | ≤1–2 | 4–8 | 8–16 | 8–16 |
CRE* | 0.5–1 | ≥64 | ≥64 | ≥64 |
Klebsiella pneumoniae | ≤1 | 16 | 16 | 16 |
E. coli | ≤1 | 8 | 8 | 8 |
Pseudomonas aeruginosa | 16–32 | 8–16 | 8–16 | 4–8 |
Acinetobacter spp. | >128 | 16–32 | 16–32 | 16–32 |
*CRE: Carbapenem-resistant Enterobacteriaceae .
- Enterobacteriaceae: this compound exhibits superior activity against Enterobacteriaceae, including carbapenem-resistant and AME-producing strains. For example, 95.8% of Enterobacteriaceae isolates (including CRE) were inhibited at ≤2 mg/L, outperforming other aminoglycosides .
- Pseudomonas aeruginosa: this compound is less active than tobramycin or amikacin, with MIC90 values of 16–32 mg/L .
- Acinetobacter spp.: Limited efficacy (MIC90 >128 mg/L) compared to amikacin .
Resistance Mechanisms
- AMEs : this compound evades common AMEs (e.g., AAC(3), ANT(2’’)) but remains susceptible to AAC(2’)-Ia, an enzyme that acetylates its 2’-NH2 group .
- 16S rRNA Methyltransferases : Co-production of methyltransferases (e.g., ArmA, RmtC) with carbapenemases (e.g., NDM-1) reduces this compound’s activity. For instance, MIC values rise to >64 mg/L in NDM-1-producing isolates with ArmA .
Clinical Outcomes
Table 2: Clinical Trial Data
Trial (Phase) | Comparator | Population | Outcome (this compound vs. Comparator) |
---|---|---|---|
EPIC (III) | Meropenem | cUTI | Lower relapse rate (1.6% vs. 6.3%) |
CARE (III) | Colistin + Other | Bloodstream CRE | Lower mortality (11.6% vs. 33.3%) |
- EPIC Trial: this compound demonstrated non-inferiority to meropenem in cUTI treatment, with a lower relapse rate .
- CARE Trial: In CRE bloodstream infections, this compound monotherapy showed a significant mortality benefit over colistin-based regimens .
Key Advantages and Limitations
Advantages :
- Broad activity against MDR Enterobacteriaceae, including CRE and ESBL producers .
- Resistance to AMEs due to structural modifications .
- Once-daily dosing and favorable safety profile .
Limitations: Inactive against 16S rRNA methyltransferase-producing bacteria . Limited utility against non-Enterobacteriaceae (e.g., Acinetobacter, Pseudomonas) .
生物活性
Plazomicin is a novel aminoglycoside antibiotic developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae. It has garnered attention for its unique mechanism of action and efficacy against pathogens resistant to traditional aminoglycosides. This article delves into the biological activity of this compound, highlighting its bactericidal properties, clinical efficacy, and resistance mechanisms.
This compound is derived from sisomicin and is characterized by its resistance to common aminoglycoside-modifying enzymes (AMEs), which typically inactivate other aminoglycosides. This feature allows this compound to maintain activity against many resistant strains, including those producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases . Its mechanism involves binding to the 30S ribosomal subunit, disrupting protein synthesis, which leads to bacterial cell death.
In Vitro Activity
This compound exhibits potent in vitro bactericidal activity against a range of pathogens. Notably, it has shown effectiveness against:
- Enterobacteriaceae : Including strains resistant to other aminoglycosides.
- Pseudomonas aeruginosa : Demonstrating comparable efficacy to amikacin.
- Staphylococcus spp. : Including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for this compound against various pathogens:
Pathogen | MIC 50 (mg/L) | MIC 90 (mg/L) |
---|---|---|
Enterobacteriaceae | 0.25 | 2 |
Pseudomonas aeruginosa | 4 | 8 |
Staphylococcus aureus | 0.5 | 1 |
Acinetobacter spp. | 8 | >128 |
Enterococcus spp. | 32 | 128 |
These values indicate that this compound is particularly effective against Enterobacteriaceae and shows limited activity against Acinetobacter spp. and Enterococcus spp. .
Clinical Efficacy
This compound's clinical efficacy was primarily evaluated through the EPIC trial, a phase 3 study comparing its effectiveness to meropenem in treating complicated urinary tract infections (cUTIs). The results indicated that this compound was non-inferior to meropenem with significant rates of microbiologic eradication:
- Composite Cure Rates :
- At day 5: this compound (88%) vs. Meropenem (91.4%).
- At test-of-cure visit: this compound (81.7%) vs. Meropenem (70.1%).
Additionally, fewer patients in the this compound group experienced microbiologic recurrence or clinical relapse compared to those treated with meropenem .
Resistance Mechanisms
This compound's design allows it to evade several resistance mechanisms commonly found in Gram-negative bacteria:
- Aminoglycoside-modifying enzymes : this compound is not affected by classical AMEs such as acetyl-, phosphoryl-, and nucleotidyltransferases.
- Carbapenemases : It retains activity against strains producing carbapenemases, making it valuable for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) .
Case Studies
Several case studies have highlighted the successful application of this compound in treating MDR infections:
- Urosepsis Case : A patient with urosepsis caused by a multidrug-resistant strain was treated with this compound, resulting in clinical improvement and microbiological eradication.
- Bloodstream Infection Case : In a case involving a bloodstream infection due to CRE, this compound was used as part of combination therapy, leading to favorable outcomes compared to historical controls treated with colistin .
常见问题
Basic Research Questions
Q. What is Plazomicin's mechanism of action, and how does it differ from traditional aminoglycosides?
this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other aminoglycosides. However, its structure is engineered to resist common aminoglycoside-modifying enzymes (AMEs), which are key resistance mechanisms in pathogens like Enterobacteriaceae. Unlike earlier aminoglycosides, this compound remains active against isolates producing AAC(6′)-Ib and other AMEs but is ineffective against 16S rRNA methyltransferase-mediated resistance .
Q. What in vivo models are appropriate for assessing this compound's efficacy in complicated urinary tract infections (cUTIs)?
Murine models of ascending renal infection are widely used, focusing on bacterial load reduction in kidneys and urine. These models should incorporate carbapenem-resistant or extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae to reflect clinical resistance patterns. Dosing regimens should mirror human pharmacokinetics (e.g., once-daily 15 mg/kg) to evaluate nephrotoxicity risks .
Q. Which standardized protocols exist for determining this compound's synergy with β-lactam antibiotics?
Checkerboard assays and time-kill curve analyses are recommended. For checkerboard assays, fractional inhibitory concentration indices (FICIs) ≤0.5 indicate synergy. Time-kill studies should assess ≥3-log CFU/mL reduction over 24 hours when combining this compound with β-lactams like meropenem or ceftazidime-avibactam .
Advanced Research Questions
Q. How can researchers design in vitro studies to evaluate this compound's efficacy against carbapenem-resistant Enterobacteriaceae (CRE)?
- Step 1: Collect CRE isolates with defined resistance mechanisms (e.g., blaKPC, blaNDM).
- Step 2: Perform broth microdilution to determine minimum inhibitory concentrations (MICs), using CLSI guidelines.
- Step 3: Compare this compound MICs with other aminoglycosides (e.g., amikacin, gentamicin) and carbapenems. Include isolates with 16S rRNA methyltransferases as negative controls .
Q. What methodologies are recommended for analyzing contradictory data on this compound's MICs across geographical regions?
- Statistical Approach: Use multivariate regression to account for variables like bacterial strain diversity, local resistance gene prevalence, and testing protocols.
- Meta-Analysis: Pool data from surveillance studies (e.g., the ALERT programme) and stratify by region, resistance genes, and carbapenemase production. Address heterogeneity using random-effects models .
Q. How should researchers investigate the impact of 16S rRNA methyltransferase genes on this compound resistance?
- PCR Screening: Amplify genes like armA and rmtB in Gram-negative isolates with this compound MICs ≥8 µg/mL.
- Phenotypic Confirmation: Compare MICs before/after plasmid curing or gene knockout.
- Structural Analysis: Use molecular docking to assess this compound-ribosome binding in methyltransferase-expressing strains .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for optimizing this compound dosing in immunocompromised hosts?
- Key Parameters: Target a Cmax/MIC ratio ≥8 and AUC/MIC ≥135 for bactericidal activity.
- Modeling: Use nonparametric adaptive dosing in animal models to simulate altered renal clearance or volume of distribution. Monitor nephrotoxicity via urinary biomarkers (e.g., KIM-1) .
Q. How can next-generation sequencing (NGS) track this compound resistance evolution in longitudinal studies?
- Protocol: Perform whole-genome sequencing on serial isolates from patients receiving this compound.
- Analysis: Identify single-nucleotide polymorphisms (SNPs) in ribosomal proteins or methyltransferase genes. Use phylogenetic trees to map resistance emergence within clonal lineages .
Q. What statistical approaches are optimal for comparing this compound's clinical outcomes with other aminoglycosides in retrospective studies?
- Propensity Scoring: Adjust for confounding variables (e.g., baseline renal function, comorbidities).
- Survival Analysis: Apply Cox proportional hazards models to compare 30-day mortality or clinical cure rates. Stratify by infection type (cUTI vs. bloodstream) .
Q. How should researchers address ethical considerations in trials involving this compound for multidrug-resistant infections?
属性
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYFVUFSPQPPV-PEXOCOHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031303 | |
Record name | Plazomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154757-24-0 | |
Record name | Plazomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plazomicin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plazomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plazomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLAZOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。